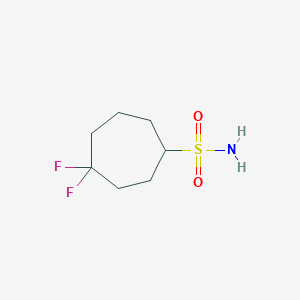![molecular formula C9H15NO2 B13518983 Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound characterized by a unique molecular structure that includes a spiro junction connecting two rings. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential biological activity and structural rigidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . Another approach includes the use of asymmetric synthesis techniques to introduce chiral centers, enhancing the compound’s biological activity .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Applications De Recherche Scientifique
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity towards these targets. The compound’s biological activity is mediated through pathways involving enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:
2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with similar structural features but different functional groups.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A compound with a similar spirocyclic scaffold but different substituents.
2-oxa-1-azaspiro[3.3]heptane: A related compound with an oxygen atom in the spirocyclic ring.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique features of this compound.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
ethyl 2-azaspiro[3.3]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-3-4-9(7)5-10-6-9/h7,10H,2-6H2,1H3 |
Clé InChI |
VCJRGJZZOQJONX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC12CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)

![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)

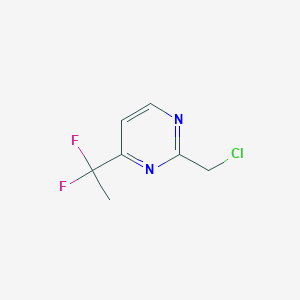

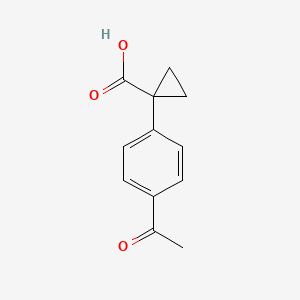


![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
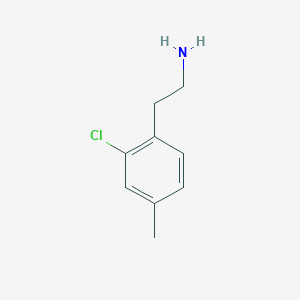
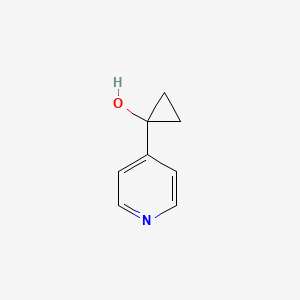
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
